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molecular formula C12H16N2O2S B8423297 5-(diethoxymethyl)-3-(thiophen-2-yl)-1H-pyrazole

5-(diethoxymethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B8423297
M. Wt: 252.33 g/mol
InChI Key: SLKZDQFBHYJPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260395B2

Procedure details

A solution of 2-thiophenecarbonyl chloride (3.0 g, 23.41 mmol) in anhydrous dioxane (60 mL) was bubbled with argon for 10 minutes. Triethylamine (9.80 mL, 70.22 mmol) was added and the bubbling was maintained for 5 minutes. Bis(triphenylphosphine)palladium(II) dichloride (657 mg, 0.94 mmol), copper iodide (356 mg, 1.87 mmol) and 3,3-diethoxy-1-propyne (3.36 mL, 23.41 mmol) were added, and the reaction mixture was stirred for 2 hours at room temperature, under argon atmosphere. The solution was filtered and water (50 mL) was added to the filtrate. Layers were separated and the aqueous layer was extracted with dichloromethane (2×50 mL). The combined organic layers were washed with a saturated solution of sodium hydrogenocarbonate (50 mL), dried over sodium sulfate and concentrated in vacuo. The residue was dissolved in ethanol (200 mL) and hydrazine hydrate (2.51 g, 35.10 mmol) was added. The reaction mixture was stirred overnight and concentrated in vacuo. The residue was dissolved in ethyl acetate (40 mL) and successively washed with water (40 mL) and brine (40 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to provide 5-(diethoxymethyl)-3-(thiophen-2-yl)-1H-pyrazole (34a) (4.39 g, 17.40 mmol, 74%) which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
2.51 g
Type
reactant
Reaction Step Three
Quantity
3.36 mL
Type
reactant
Reaction Step Four
Quantity
657 mg
Type
catalyst
Reaction Step Four
Quantity
356 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](Cl)=O.C(N(CC)CC)C.[CH2:16]([O:18][CH:19]([O:22][CH2:23][CH3:24])[C:20]#[CH:21])[CH3:17].O.[NH2:26][NH2:27]>O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I>[CH2:16]([O:18][CH:19]([O:22][CH2:23][CH3:24])[C:20]1[NH:27][N:26]=[C:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[CH:21]=1)[CH3:17] |f:3.4,^1:36,55|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
9.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.51 g
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
3.36 mL
Type
reactant
Smiles
C(C)OC(C#C)OCC
Name
Quantity
657 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
356 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at room temperature, under argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the bubbling was maintained for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The solution was filtered
ADDITION
Type
ADDITION
Details
water (50 mL) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated solution of sodium hydrogenocarbonate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (200 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (40 mL)
WASH
Type
WASH
Details
successively washed with water (40 mL) and brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=NN1)C=1SC=CC1)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.4 mmol
AMOUNT: MASS 4.39 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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